FMOC-DL-3-benzothienylalanine
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Overview
Description
FMOC-DL-3-benzothienylalanine: is a synthetic amino acid derivative characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-DL-3-benzothienylalanine typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (FMOC) group. The FMOC group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: FMOC-DL-3-benzothienylalanine undergoes various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve bases like piperidine for FMOC group removal.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives .
Scientific Research Applications
FMOC-DL-3-benzothienylalanine has a wide range of applications in scientific research, including:
Chemistry: It is used in solid-phase peptide synthesis techniques due to its ability to protect amino groups during peptide chain assembly.
Biology: The compound is utilized in proteomics studies to investigate protein structures and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of FMOC-DL-3-benzothienylalanine involves its role as a protecting group for amino acids during peptide synthesis. The FMOC group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The benzothiophene ring provides additional stability and functionality to the compound, making it useful in various synthetic applications .
Comparison with Similar Compounds
FMOC-DL-3-benzothienylalanine can be compared with other FMOC-protected amino acids, such as:
FMOC-L-3-benzothienylalanine: Similar in structure but differs in the stereochemistry of the amino acid.
FMOC-D-3-benzothienylalanine: Another stereoisomer with different biological properties.
FMOC-phenylalanine: Lacks the benzothiophene ring but is widely used in peptide synthesis.
The uniqueness of this compound lies in its benzothiophene ring, which imparts distinct chemical and biological properties compared to other FMOC-protected amino acids.
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIZNDWONIMCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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